molecular formula C18H20N2O B8222998 (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8222998
M. Wt: 280.4 g/mol
InChI Key: QDKACRLLFIADLL-HNNXBMFYSA-N
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Description

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with a benzyl group at the 4-position and a 2-(pyridin-2-yl)propan-2-yl substituent at the 2-position of the oxazole ring. This ligand belongs to the pyridinooxazoline (PyOx) class, widely used in asymmetric catalysis due to its ability to coordinate transition metals and induce enantioselectivity in reactions such as conjugate additions and cross-couplings .

Properties

IUPAC Name

(4S)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKACRLLFIADLL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=N1)C2=N[C@H](CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a 2-(pyridin-2-yl)propan-2-yl ketone in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce groups like halogens or alkyl chains.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that compounds similar to (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
(S)-4-Benzyl...S. aureus8 μg/mL
(S)-4-Benzyl...E. coli16 μg/mL

This table illustrates the potential of this compound in treating bacterial infections, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

The anticancer potential of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has been explored through various in vitro studies. The compound has shown promising cytotoxic effects against several cancer cell lines.

Cancer Cell LineIC₅₀ (μM)Reference
HCT11615
NCI-H46010
HepG212

The results indicate that this compound can inhibit cancer cell proliferation effectively, suggesting its potential as a lead structure for anticancer drug development.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole. The results demonstrated a significant reduction in microbial growth compared to control groups, validating its application in developing new antimicrobial agents.

Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound against human lung cancer cells. The study utilized the MTT assay to determine cell viability and found that (S)-4-Benzyl... reduced cell viability significantly at low concentrations, indicating its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural Variations

Key structural differences among PyOx derivatives include substituents on the oxazole and pyridine rings, which influence steric and electronic properties:

Compound Name Substituent at 4-Position Substituent at 2-Position Key Structural Feature
(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole Benzyl 2-(Pyridin-2-yl)propan-2-yl Bulky propan-2-yl group enhances steric hindrance
(S)-t-BuPyOx tert-Butyl Pyridin-2-yl Smaller tert-butyl group improves solubility
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Benzyl 6-Phenylpyridin-2-yl Extended π-system for enhanced metal coordination
(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Benzyl 4-(Trifluoromethyl)pyridin-2-yl Electron-withdrawing CF₃ group modifies electronic environment
(R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole Phenyl 2-(Pyridin-2-yl)propan-2-yl Phenyl vs. benzyl alters steric bulk

Physical and Chemical Properties

  • Melting Points : (S)-t-BuPyOx melts at 70.2–71.0°C , while benzyl-substituted derivatives (e.g., CAS 1509929-22-9) are typically solids with higher melting points due to increased aromaticity .
  • Optical Rotation : (S)-t-BuPyOx has [α]²⁵D = −90.5 (c 1.15, CHCl₃), whereas trifluoromethyl-substituted variants may show altered optical properties due to electronic effects .
  • Stability : The benzyl group in the target compound may improve stability against hydrolysis compared to tert-butyl derivatives .

Catalytic Performance

  • Enantioselectivity : (S)-t-BuPyOx achieves >99% ee in palladium-catalyzed conjugate additions . Derivatives with bulky 2-position substituents (e.g., propan-2-yl) may further enhance enantioselectivity by restricting metal coordination geometry.
  • Reaction Scope : Ligands with electron-withdrawing groups (e.g., CF₃) are effective in electron-deficient systems, while benzyl or phenyl groups favor reactions requiring π-π interactions .

Practical Considerations

  • Purity and Availability : Commercial availability varies; (S)-t-BuPyOx is synthesized in multi-gram scales (64% yield) , while niche derivatives (e.g., 6-phenylpyridin-2-yl) are sold at higher costs (e.g., ¥532/100mg) .
  • Handling : Compounds like (S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole require inert storage conditions due to sensitivity to moisture .

Biological Activity

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole, with the CAS number 292839-79-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is C18H20N2O, with a molar mass of 280.36 g/mol. The compound features a dihydrooxazole ring, which is known for its role in various biological activities.

Pharmacological Activities

Research indicates that (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exhibits several pharmacological properties:

  • Antimicrobial Activity :
    • Studies have shown that compounds containing oxazole rings can exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects :
    • The presence of the pyridine moiety suggests potential anti-inflammatory properties. Pyridine derivatives are often investigated for their ability to modulate inflammatory pathways.
  • Cytotoxicity :
    • Preliminary studies indicate that (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole may possess cytotoxic effects against certain cancer cell lines. Further research is required to elucidate the mechanism of action and specificity towards different cancer types.

Case Studies and Research Findings

A review of literature reveals several important findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-inflammatoryPotential modulation of inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Detailed Research Insights

  • Antimicrobial Studies : A study highlighted the synthesis of various oxazole derivatives and their evaluation against bacterial strains. Although (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole was not the primary focus, it was included in a broader screening that identified significant antimicrobial activity within the class .
  • Inflammation Modulation : Research has demonstrated that compounds similar to (S)-4-Benzyl derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests that (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole may also exert similar effects .
  • Cytotoxic Effects : A notable study evaluated various oxazoline compounds for their cytotoxic effects on human cancer cell lines. Results indicated that certain structural features contribute to enhanced cytotoxicity, suggesting that (S)-4-Benzyl derivatives may be promising candidates for further development .

Q & A

Q. What are the key synthetic steps for preparing (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole?

The synthesis involves two main steps:

  • Amidation : Reacting picolinic acid with (S)-tert-leucinol using activation strategies like isobutylchloroformate/N-methylmorpholine to form an intermediate amide (92% yield). This avoids over-acylation side products common with oxalyl chloride or diphenyl chlorophosphate .
  • Cyclization : Converting the amide to the oxazoline ring. Activation via thionyl chloride to form a stable chloride intermediate, followed by base-mediated cyclization (e.g., sodium methoxide in MeOH at 55°C) yields the ligand. Silica gel chromatography with neutral silica (40–63 μm) minimizes decomposition during purification .

Q. How is the compound characterized to confirm structure and purity?

Post-synthesis characterization includes:

  • 1H/13C NMR : Key signals include δ 8.71 (pyridine H), 4.45–4.12 (oxazoline CH2), and 0.98 ppm (tert-butyl) .
  • HRMS : [M + H]+ at m/z 205.1327 (calcd 205.1335) .
  • Optical rotation : [α]25D = −90.5° (CHCl3) confirms enantiopurity .

Q. What are common applications of this ligand in catalysis?

The ligand is used in asymmetric catalysis, such as the enantioselective conjugate addition of arylboronic acids to β,β-disubstituted enones. It tolerates water (5 equiv) and oxygen, making it robust for large-scale reactions .

Advanced Research Questions

Q. How can cyclization yields be optimized to mitigate low conversion or hydrolysis?

  • Base selection : Sodium methoxide (NaOMe) outperforms organic amines (e.g., DABCO) or KOH due to slower hydrolysis rates of intermediates (72% yield vs. <50% with other bases) .
  • Intermediate stability : Isolate the chloride intermediate (HCl salt) before cyclization to prevent degradation .
  • Reaction monitoring : Use TLC (4:1 hexanes/acetone) to track consumption of starting material .

Q. What strategies resolve over-acylation during amidation?

  • Activation method : Avoid oxalyl chloride or diphenyl chlorophosphate, which promote bis-acylation. Use mixed anhydrides (isobutylchloroformate/N-methylmorpholine) for selective mono-acylation .
  • Temperature control : Maintain ≤0°C during acid chloride formation to suppress side reactions .

Q. How to handle the ligand’s susceptibility to hydrolysis during storage or reactions?

  • Storage : Keep as a free base under inert atmosphere; avoid acidic conditions (e.g., 3 N HCl hydrolyzes the oxazoline to amide) .
  • Purification : Use neutral silica gel to minimize decomposition during chromatography .

Q. How to address contradictory data in reaction yields across different synthetic routes?

  • Reproducibility : Standardize activation methods (e.g., mixed anhydrides vs. acid chlorides) and scale (gram-scale reactions show higher consistency) .
  • Side-product analysis : Use LC-MS or 1H NMR to identify by-products like phosphorylated amides or bis-acylated species .

Q. What advanced techniques validate enantiomeric excess (ee) in catalytic applications?

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
  • Catalytic testing : Benchmark against known enantioselective reactions (e.g., asymmetric conjugate additions) to correlate ee with ligand performance .

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